molecular formula C22H16ClF3N2O3S B2899089 2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893787-74-1

2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2899089
CAS No.: 893787-74-1
M. Wt: 480.89
InChI Key: MSDYBVLXLNFVCI-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H16ClF3N2O3S and its molecular weight is 480.89. The purity is usually 95%.
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Biological Activity

The compound 2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The benzo[e][1,2,4]thiadiazin framework.
  • Substituents :
    • A 5-chloro-2-methylphenyl group.
    • A 3-(trifluoromethyl)benzyl moiety.

This unique combination of substituents contributes to its biological activity by influencing solubility, lipophilicity, and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance:

  • Mechanism of Action : Compounds containing thiadiazine rings have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
  • Case Studies : In vitro studies using human lung cancer cell lines (A549, HCC827) demonstrated that derivatives of thiadiazine effectively inhibited cell proliferation with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay conditions (2D vs. 3D cultures) .

Antimicrobial Activity

Compounds similar to the target compound have also been evaluated for their antimicrobial properties:

  • Testing Methods : The antimicrobial efficacy was assessed using broth microdilution methods against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Findings : Some derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

CNS Activity

There is evidence suggesting that related compounds may exert central nervous system (CNS) effects:

  • Dual Activity : Certain derivatives have demonstrated both stimulant and depressant effects on the CNS in animal models, indicating potential applications in treating mood disorders .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeCell Line/OrganismIC50/MIC ValuesReference
AntitumorMTS AssayA5496.26 µM
AntitumorBrdU Proliferation AssayHCC82720.46 µM
AntimicrobialBroth MicrodilutionStaphylococcus aureusMIC < 10 µg/mL
CNS ActivityBehavioral TestsMiceVariable

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N2O3S/c1-14-9-10-17(23)12-19(14)28-21(29)27(18-7-2-3-8-20(18)32(28,30)31)13-15-5-4-6-16(11-15)22(24,25)26/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDYBVLXLNFVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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